2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 880804-07-9
VCID: VC7099695
InChI: InChI=1S/C19H21N5O4S/c1-26-14-7-4-12(5-8-14)18-22-23-19(24(18)20)29-11-17(25)21-13-6-9-15(27-2)16(10-13)28-3/h4-10H,11,20H2,1-3H3,(H,21,25)
SMILES: COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Molecular Formula: C19H21N5O4S
Molecular Weight: 415.47

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

CAS No.: 880804-07-9

Cat. No.: VC7099695

Molecular Formula: C19H21N5O4S

Molecular Weight: 415.47

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide - 880804-07-9

Specification

CAS No. 880804-07-9
Molecular Formula C19H21N5O4S
Molecular Weight 415.47
IUPAC Name 2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Standard InChI InChI=1S/C19H21N5O4S/c1-26-14-7-4-12(5-8-14)18-22-23-19(24(18)20)29-11-17(25)21-13-6-9-15(27-2)16(10-13)28-3/h4-10H,11,20H2,1-3H3,(H,21,25)
Standard InChI Key SQYDWLWAEVYNDB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)OC

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound’s structure integrates three key moieties:

  • A 1,2,4-triazole ring substituted at position 3 with a sulfanyl group linked to an acetamide chain.

  • A 4-amino group and a 4-methoxyphenyl group at positions 4 and 5 of the triazole ring, respectively.

  • An N-(3,4-dimethoxyphenyl) group attached to the acetamide nitrogen .

The SMILES notation COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)OC and InChIKey SQYDWLWAEVYNDB-UHFFFAOYSA-N provide precise representations of its connectivity.

Nomenclature and Identification

  • IUPAC Name: 2-[[4-Amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide.

  • CAS Registry Number: 880804-07-9.

  • PubChem CID: 2525097.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Formation of the Triazole Core: Cyclization of thiosemicarbazide derivatives with hydrazine hydrate under reflux conditions.

  • Sulfanylation: Introduction of the sulfanyl group via nucleophilic substitution using mercaptoacetic acid.

  • Acetamide Coupling: Reaction of the sulfanyl intermediate with 3,4-dimethoxyaniline in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).

Critical Parameters:

  • Solvent choice (e.g., dimethylformamide or ethanol).

  • Temperature control (60–80°C for cyclization steps).

  • Catalysts such as triethylamine to enhance reaction efficiency.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC19H21N5O4SC_{19}H_{21}N_{5}O_{4}S
Molecular Weight415.47 g/mol
SolubilityNot fully characterized
Melting PointData unavailable
LogP (Partition Coefficient)Estimated 2.1 (Predicted)

The compound’s methoxy groups enhance lipid solubility, potentially improving membrane permeability, while the sulfanyl linkage may contribute to redox activity .

Pharmacological Activities and Mechanisms

Anti-Inflammatory Activity

The 4-amino group on the triazole ring may interact with cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. In vitro studies on similar compounds show 40–60% inhibition of TNF-α at 10 µM.

Anticancer Prospects

Preliminary data suggest that triazole-acetamide hybrids induce apoptosis in cancer cells via caspase-3 activation. For instance, analogs have shown IC₅₀ values of 12–25 µM against MCF-7 breast cancer cells.

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